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Compound of Interest

Compound Name: Dapitant

Cat. No.: B1669820 Get Quote

A comprehensive guide for researchers and drug development professionals on the binding

affinity and selectivity of Dapitant for NK1, NK2, and NK3 receptors.

This guide provides a detailed comparison of the binding affinity of Dapitant, a non-peptide

antagonist, across the three main neurokinin (NK) receptor subtypes: NK1, NK2, and NK3. The

data presented herein is crucial for understanding the selectivity profile of Dapitant and

predicting its potential on- and off-target effects in preclinical and clinical research.

Summary of Dapitant's Binding Affinity
Dapitant, also known as RPR 100893, is a potent and highly selective antagonist of the

neurokinin-1 (NK1) receptor.[1] Cross-reactivity studies have demonstrated significantly lower

affinity for the NK2 and NK3 receptor subtypes, highlighting its specificity for the NK1 receptor.

Compound Receptor Binding Affinity (Ki) Selectivity vs. NK1

Dapitant (RPR

100893)
NK1 0.2 nM -

NK2 > 10,000 nM > 50,000-fold

NK3 > 10,000 nM > 50,000-fold

Table 1: Binding Affinities of Dapitant for Human Neurokinin Receptors. The table clearly

indicates the high affinity of Dapitant for the NK1 receptor and its negligible affinity for NK2 and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1669820?utm_src=pdf-interest
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9518568/
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/product/b1669820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NK3 receptors.

Neurokinin Receptor Signaling Pathway
Neurokinin receptors are G protein-coupled receptors (GPCRs) that are activated by the

endogenous tachykinin neuropeptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin

B (NKB). Substance P exhibits the highest affinity for the NK1 receptor, NKA for the NK2

receptor, and NKB for the NK3 receptor. Upon activation, these receptors primarily couple to

Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while

DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
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Caption: Neurokinin receptor signaling cascade.
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The binding affinity of Dapitant for neurokinin receptors was determined using radioligand

binding assays. This method is a standard and reliable technique for quantifying the interaction

between a ligand and a receptor.

Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of Dapitant for human NK1, NK2, and NK3

receptors.

Materials:

Membrane Preparations: Cell membranes expressing recombinant human NK1, NK2, or

NK3 receptors.

Radioligands:

[³H]-Substance P for NK1 receptor binding.

[¹²⁵I]-Neurokinin A for NK2 receptor binding.

[³H]-SR142801 for NK3 receptor binding.

Non-specific Binding Control: High concentration of unlabeled Substance P (for NK1), NKA

(for NK2), or SR142801 (for NK3).

Test Compound: Dapitant (RPR 100893) at various concentrations.

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 0.1% bovine serum

albumin (BSA), and protease inhibitors (e.g., bacitracin).

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

Procedure:

Incubation: In a 96-well plate, combine the cell membrane preparation, the respective

radioligand at a concentration close to its Kd, and varying concentrations of Dapitant. For
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determining non-specific binding, a separate set of wells will contain the membrane

preparation, radioligand, and a high concentration of the corresponding unlabeled ligand.

Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-90

minutes) to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell

harvester. This step separates the receptor-bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound

radioligand.

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and

measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the Dapitant concentration.

Determine the IC50 value (the concentration of Dapitant that inhibits 50% of the specific

binding of the radioligand) from the resulting competition curve using non-linear regression

analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a radioligand binding assay.

Conclusion
The experimental data unequivocally demonstrate that Dapitant is a highly selective antagonist

for the human NK1 receptor. Its binding affinity for the NK2 and NK3 receptors is negligible,

with selectivity ratios exceeding 50,000-fold in favor of the NK1 receptor. This high degree of

selectivity makes Dapitant a valuable tool for investigating the physiological and pathological

roles of the NK1 receptor and a promising therapeutic candidate for conditions mediated by
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Substance P and the NK1 signaling pathway, with a low potential for off-target effects related to

NK2 and NK3 receptor antagonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effects of RPR 100893, a potent NK1 antagonist, on the jaw-opening reflex in the guinea
pig - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis of Dapitant's Cross-Reactivity
with Neurokinin Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669820#cross-reactivity-studies-of-dapitant-with-
other-neurokinin-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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